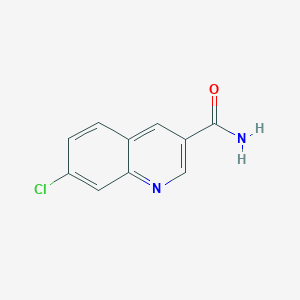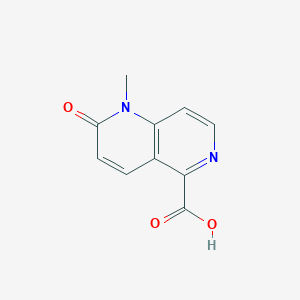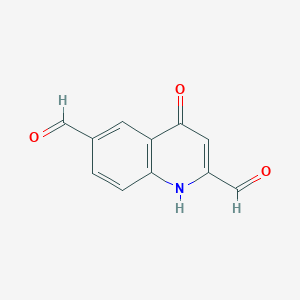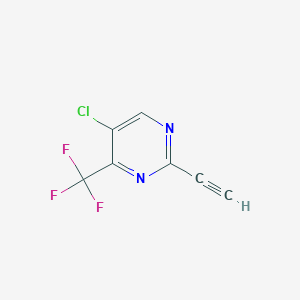
7-Chloroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 7th position and a carboxamide group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through various methods such as the Skraup synthesis or the Friedländer synthesis.
Formation of Carboxamide Group: The 7-chloroquinoline is then subjected to a reaction with a suitable amide-forming reagent, such as an amine or ammonia, under appropriate conditions to introduce the carboxamide group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 7-Chloroquinoline-3-amine.
Substitution: Various 7-substituted quinoline-3-carboxamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activity, including antitumor and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell cycle regulation and apoptosis.
Pathways Involved: It induces cell cycle arrest and apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. This leads to the inhibition of cell proliferation and the induction of programmed cell death in cancer cells.
Comparación Con Compuestos Similares
7-Chloroquinoline-1,2,3-triazoyl carboxamides: These compounds also exhibit antitumor properties and induce cell cycle arrest and apoptosis.
Quinoline-3-carboxamide derivatives: These derivatives share similar structural features and biological activities.
Uniqueness: 7-Chloroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while exhibiting minimal effects on normal cells makes it a promising candidate for further development as an anticancer agent.
Propiedades
Número CAS |
1296950-49-6 |
|---|---|
Fórmula molecular |
C10H7ClN2O |
Peso molecular |
206.63 g/mol |
Nombre IUPAC |
7-chloroquinoline-3-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14) |
Clave InChI |
FGQHOHVSOBCKLF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)








![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)


